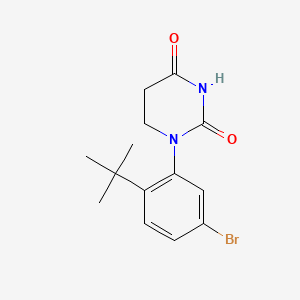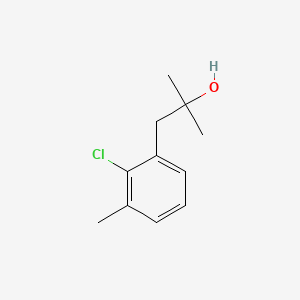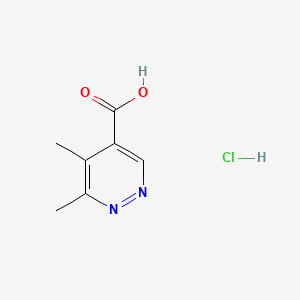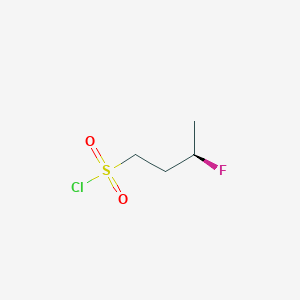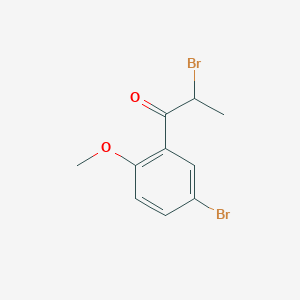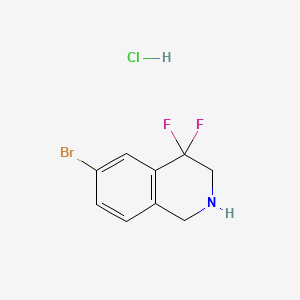
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a pyrazol-4-amine structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of benzyl derivatives, followed by the introduction of the pyrazol-4-amine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The pyrazol-4-amine moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The pyrazol-4-amine moiety may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 4-Fluorobenzyl bromide
- 1-(3-Bromo-4-fluorobenzyl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-pyrazol-4-amine is unique due to the specific combination of bromine, fluorine, and pyrazol-4-amine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, which are not commonly found in other similar compounds. The presence of these functional groups also enhances its potential for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H9BrFN3 |
|---|---|
Poids moléculaire |
270.10 g/mol |
Nom IUPAC |
1-[(3-bromo-4-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Clé InChI |
CEXSBAMXVPZIPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
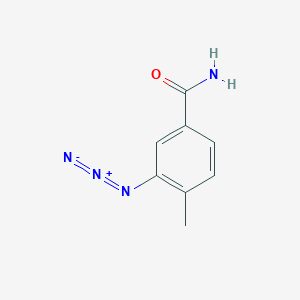
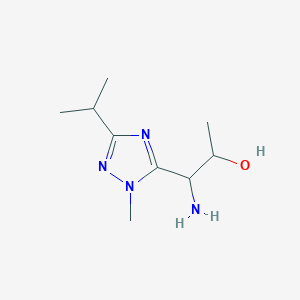
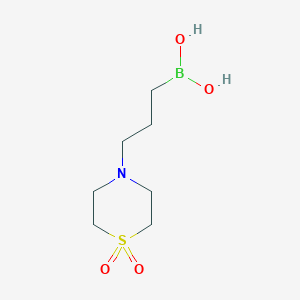
![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
